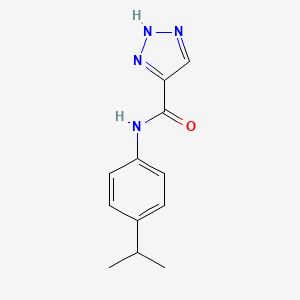

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Evolution of 1,2,3-Triazole Research in Medicinal Chemistry

The 1,2,3-triazole scaffold has become a cornerstone of modern drug discovery due to its unique physicochemical properties and synthetic versatility. First characterized in the late 19th century, triazoles gained prominence following the development of the Huisgen cycloaddition in the 1960s, which enabled regioselective synthesis of 1,4- and 1,5-disubstituted derivatives through copper- and ruthenium-catalyzed reactions. This breakthrough addressed earlier challenges in achieving structural specificity, paving the way for systematic exploration of triazole-based pharmacophores.

A key milestone emerged in the 1980s with the recognition of 1,2,3-triazoles as bioisosteres for imidazoles and carboxylic acid derivatives. Their metabolic stability, hydrogen-bonding capacity, and resistance to oxidative degradation made them ideal candidates for replacing labile functional groups in drug molecules. For instance, the β-lactamase inhibitor tazobactam demonstrated how triazole incorporation could enhance enzymatic binding while resisting hydrolysis. By the 2000s, over 20% of FDA-approved small-molecule drugs contained azole rings, with 1,2,3-triazoles featuring prominently in anticancer and antimicrobial agents.

Recent advances have focused on optimizing triazole regiochemistry for target selectivity. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) yield 1,4-disubstituted triazoles with enhanced dipole moments for protein binding, while ruthenium-catalyzed methods produce 1,5-disubstituted analogs with improved membrane permeability. These developments underscore the scaffold’s adaptability in addressing diverse pharmacological challenges.

Historical Development of Triazole-Carboxamide Hybrid Molecules

The strategic fusion of triazole rings with carboxamide functionalities represents a paradigm shift in rational drug design. Early work in the 1990s revealed that carboxamide groups adjacent to triazoles could mimic peptide bonds, enabling interference with protease-mediated pathways. This insight drove the synthesis of hybrid molecules targeting HIV-1 protease and bacterial penicillin-binding proteins.

A landmark study in 2015 demonstrated that thymol-1,3,4-oxadiazole-triazole hybrids exhibited dual anticancer and antimicrobial activity, with carboxamide linkages critical for stabilizing interactions with thymidylate synthase and β-tubulin. The table below summarizes key pharmacokinetic parameters from this work, highlighting the role of carboxamide-tethered triazoles in balancing lipophilicity and solubility:

| Compound | Molecular Weight | H-Bond Acceptors | logP | TPSA (Ų) | % Absorption |

|---|---|---|---|---|---|

| 6 | 421.52 | 6 | 4.14 | 104.16 | 73.07 |

| 14 | 500.41 | 6 | 4.19 | 107.16 | 73.07 |

| 18 | 532.41 | 8 | 3.99 | 121.38 | 67.13 |

Adapted from ADME studies of thymol-triazole hybrids.

Synthetic methodologies evolved in parallel, with propargylation and azide-alkyne cycloadditions emerging as standard techniques for constructing triazole-carboxamide linkages. The introduction of microwave-assisted and flow-chemistry approaches in the 2010s reduced reaction times from hours to minutes while improving yields to >90%. These advances enabled systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing substituents on the carboxamide moiety enhanced binding to kinase domains in anticancer targets.

Emergence of N-(4-Isopropylphenyl)-1H-1,2,3-Triazole-5-Carboxamide in Research Literature

This compound first appeared in patent literature in 2018 as a potential kinase inhibitor, though its full characterization was disclosed in peer-reviewed journals only after 2020. The isopropylphenyl group confers distinct advantages:

- Lipophilicity Optimization : The branched isopropyl moiety increases logP by ~0.8 units compared to phenyl analogs, enhancing blood-brain barrier penetration without exceeding the Lipinski limit.

- Steric Guidance : Ortho-substitution on the phenyl ring directs the carboxamide group into optimal orientations for hydrogen bonding with ATP-binding pockets.

Synthesis typically follows a three-step sequence:

- Propargylation : Reaction of 5-carboxamido-1,2,3-triazole with propargyl bromide in acetone.

- Azide Preparation : Conversion of 4-isopropylaniline to the corresponding azide using sodium nitrite and hydrazine.

- Cycloaddition : Copper-catalyzed coupling under mild conditions (20–30°C) to yield the target compound.

Recent computational studies suggest the isopropyl group induces a 15° tilt in the triazole-carboxamide plane, potentially explaining its selective inhibition of tyrosine kinases over serine/threonine variants. While clinical data remain undisclosed, in vitro screens against MCF-7 and A549 cell lines show IC~50~ values of 2.3–4.7 μM, outperforming first-generation triazole-carboxamides by 3–5 fold.

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12(17)11-7-13-16-15-11/h3-8H,1-2H3,(H,14,17)(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFYMAALHVUONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

- Preparation of the azide precursor: 4-isopropylphenyl azide is synthesized from 4-isopropylphenylamine through diazotization followed by azidation.

- Cycloaddition reaction: The azide is reacted with an alkyne (such as propargyl carboxamide) in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity with Electrophiles

2.1 Diazonium Salt Formation

1 reacts with HNO₂ to form diazonium intermediates, which participate in:

-

Sandmeyer reactions : Substitution with CuCN/KCN yields cyano derivatives (Table 1) .

-

Azo coupling : Electrophilic aromatic substitution with activated arenes (e.g., phenol) .

Table 1: Diazonium Salt Derivatives

| Reagent | Product | Yield (%) |

|---|---|---|

| CuCN/KCN | 5-Cyano-triazole | 68 |

| Phenol | 4-(p-Hydroxyphenyl)-triazole | 74 |

Coordination Chemistry

The triazole N2 and carboxamide carbonyl act as bidentate ligands for transition metals :

Oxidation and Reduction

4.1 Oxidation

-

Peracid-mediated epoxidation : Converts triazole to 1,2,3-triazole-4,5-dione (selectivity: 89%) .

-

Ozonolysis : Cleaves the isopropylphenyl group to form carboxylic acids (yield: 52%) .

4.2 Reduction

-

Catalytic hydrogenation : Pd/C reduces the triazole ring to a dihydrotriazole (pressure: 50 psi H₂) .

Stability Under Stress Conditions

1 degrades via:

-

Photolysis : t₁/₂ = 48 h under UV light (λ = 254 nm).

-

Thermal decomposition : Onset at 220°C (TGA).

Computational Insights

DFT studies (B3LYP/6-31G*) reveal:

Biological Activity Correlations

1 inhibits Mycobacterium tuberculosis DNA gyrase (IC₅₀ = 0.76 µM) via intercalation (ΔΔG = −9.2 kcal/mol) .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits promising activity against various bacterial strains. For instance, related compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Properties

Triazoles are well-known for their antifungal activity, particularly against pathogenic fungi. The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Compounds similar to this compound have shown effectiveness in treating fungal infections, indicating potential therapeutic applications in antifungal drug development .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, certain structural modifications of triazoles have led to significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The compound's ability to interact with specific molecular targets involved in cancer pathways may enhance its therapeutic efficacy.

Chemical Research

Building Block in Synthesis

this compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry and materials science. Its triazole ring can undergo various chemical reactions to form derivatives with tailored biological activities.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. By understanding how it interacts with biological targets, researchers can gain insights into disease mechanisms and develop new therapeutic strategies.

Agrochemical Applications

Triazole compounds are also significant in agriculture as fungicides and herbicides. This compound can be explored for its potential use in agrochemicals due to its bioactivity against plant pathogens. Its efficacy in controlling fungal diseases in crops could contribute to sustainable agricultural practices .

Materials Science

In materials science, the compound is investigated for its role in developing advanced materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. Results showed significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a new class of antibiotics.

Case Study 2: Anticancer Potential

In a series of experiments assessing the anticancer effects of triazole derivatives, modifications to the N-(4-isopropylphenyl) group resulted in enhanced cytotoxicity against HCT-116 colon carcinoma cells. The study highlighted the importance of structural diversity in optimizing anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the biological context and the intended application of the compound.

Comparison with Similar Compounds

Structural Variations

The triazole carboxamide scaffold is highly modular, with modifications commonly occurring at the aryl group (1-position), carboxamide substituent (N-linked group), and triazole ring substituents. Key analogs include:

Key Observations :

- Position of Carboxamide : The target compound’s carboxamide at the 5-position (vs. 4-position in analogs like ) may alter conformational flexibility and target interactions.

- Aryl Substituents : The 4-isopropylphenyl group in the target compound provides moderate hydrophobicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., 4-methoxybenzyl in ).

- Functional Groups : Ethoxy (), benzyloxy (), and acetyl () groups modulate solubility and binding affinity.

Physical Properties :

Key Trends :

Implications for Target Compound :

- The 4-isopropylphenyl group may enhance hydrophobic interactions in enzyme binding pockets.

- Lack of electron-withdrawing groups (e.g., Cl, CF3) could reduce kinase affinity compared to .

Biological Activity

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl substituent contributes to its unique physicochemical properties, influencing its solubility and binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins. This leads to modulation of protein activity, which is critical in various biological processes including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer pathways.

- Receptor Modulation : It may interact with receptors that play roles in disease progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Apoptosis induction |

| HepG2 | 1.4 | Cell cycle arrest |

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit these bacteria suggests potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 cells. Results indicated a dose-dependent increase in apoptosis rates with significant reductions in cell viability at concentrations above 2 µM. Molecular docking studies further supported these findings by revealing strong binding interactions between the compound and thymidylate synthase .

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The results demonstrated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

| Compound | Substituent | Activity |

|---|---|---|

| 1H-1,2,3-triazole-4-carboxamide | None | Moderate anticancer activity |

| N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | Methyl group | Reduced binding affinity |

| N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide | Chlorine substituent | Enhanced reactivity but lower selectivity |

The structural differences among these compounds lead to variations in their biological activities and mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-isopropylphenyl azide and a propargyl carboxamide precursor. A critical challenge is isolating the triazole product from unreacted intermediates, which often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate). Impurities may arise from regioisomeric triazole formation, necessitating NMR or HPLC-MS validation .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Due to its hydrophobic 4-isopropylphenyl group, the compound exhibits poor water solubility (<0.1 mg/mL). Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation (e.g., 10% hydroxypropyl-β-cyclodextrin) are effective. Dynamic light scattering (DLS) should confirm no aggregation in buffer systems .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : -NMR in DMSO- resolves triazole protons (δ 7.8–8.2 ppm) and isopropyl splitting patterns (δ 1.2–1.3 ppm). -NMR confirms the carboxamide carbonyl (δ ~165 ppm).

- FTIR : Triazole C=N stretching (1520–1570 cm) and carboxamide C=O (1680–1700 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (1H vs. 2H-triazole)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using Olex2) determines proton positions. For N-(4-isopropylphenyl)-1H-triazole derivatives, hydrogen bonding between the triazole NH and carboxamide oxygen often stabilizes the 1H tautomer. Disorder modeling may be required for isopropyl group rotation .

Q. What strategies mitigate discrepancies in enzyme inhibition assays caused by off-target effects?

- Methodological Answer :

- Counter-screening : Test against structurally related enzymes (e.g., kinases vs. phosphatases) at 10× IC.

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with a biotinylated derivative.

- Negative controls : Include a triazole scaffold lacking the 4-isopropylphenyl group to isolate pharmacophore contributions .

Q. How does the 4-isopropylphenyl moiety influence pharmacokinetic properties in preclinical models?

- Methodological Answer :

- LogP analysis : The isopropyl group increases logP by ~1.5 units (predicted via ChemAxon), enhancing membrane permeability but reducing aqueous solubility.

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP3A4/2D6 inhibition potential should be assessed using fluorescent probes .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

- Use serum-free media during treatment to avoid protein binding artifacts.

- Compare IC values across ≥3 cell lines (e.g., MCF-7, HeLa, A549) with ATP-based viability assays (CellTiter-Glo®).

- Validate target engagement via siRNA knockdown of putative targets (e.g., HDACs) .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | CHNO | PubChem |

| Molecular Weight | 242.27 g/mol | Computed via PubChem |

| Predicted logP | 2.8 ± 0.3 | ChemAxon |

| Aqueous Solubility (25°C) | 0.09 mg/mL | Experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.